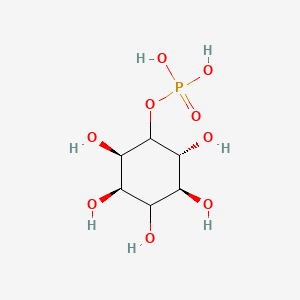

Inositol 1-fosfato

Descripción general

Descripción

El inositol 1-fosfato es un derivado fosforilado del inositol, un carbohidrato que se encuentra naturalmente. Desempeña un papel crucial en varios procesos celulares, incluida la transducción de señales, el metabolismo energético y el crecimiento celular. Los fosfatos de inositol, incluido el this compound, son componentes integrales de la red de señalización de fosfatos de inositol, que coordina las respuestas celulares a la captación y utilización de nutrientes .

Aplicaciones Científicas De Investigación

El inositol 1-fosfato tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El inositol 1-fosfato ejerce sus efectos principalmente a través de su papel en la vía de señalización de fosfatos de inositol. Actúa como precursor para la síntesis de otros fosfatos de inositol, que sirven como segundos mensajeros en varios procesos celulares. Por ejemplo, el inositol 1,4,5-trifosfato se une a su receptor en el retículo endoplásmico, lo que lleva a la liberación de iones calcio al citoplasma. Esta liberación de calcio desencadena una cascada de eventos de señalización descendentes que regulan funciones celulares como el crecimiento, la diferenciación y el metabolismo .

Análisis Bioquímico

Biochemical Properties

Inositol 1-phosphate participates in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of myo-inositol, a critical compound in the cell . The synthesis of myo-inositol consumes the central glycolytic metabolite glucose-6-phosphate . Inositol 1-phosphate is also known to bind to proteins and either contribute to maintaining their structural fold or promote/stabilize their assembly into complexes or contribute to their activation, in the case of enzymes .

Cellular Effects

Inositol 1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

Molecular Mechanism

Inositol 1-phosphate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the synthesis of myo-inositol, which is a key player in signal pathways, including reproductive, hormonal, and metabolic modulation .

Temporal Effects in Laboratory Settings

The effects of Inositol 1-phosphate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Inositol 1-phosphate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Inositol 1-phosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is involved in the synthesis of myo-inositol, a critical compound in the cell .

Transport and Distribution

Inositol 1-phosphate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Inositol 1-phosphate is primarily localized to the cytosol during seed development and not in the embryo . This suggests that a complex interaction between the endosperm and embryo occurs during the synthesis and subsequent accumulation of Inositol 1-phosphate in developing seeds .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El inositol 1-fosfato se puede sintetizar mediante fosforilación enzimática del inositol. La enzima this compound sintasa cataliza la conversión de glucosa 6-fosfato a this compound. Esta reacción requiere la presencia de NAD+ como cofactor y ocurre en condiciones suaves, típicamente a pH y temperatura fisiológicas .

Métodos de producción industrial: La producción industrial de this compound a menudo implica fermentación microbiana. Ciertas cepas de bacterias o levaduras se modifican genéticamente para sobreexpresar la this compound sintasa, lo que lleva a la acumulación de this compound en el medio de cultivo. El compuesto se extrae y purifica luego utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: El inositol 1-fosfato experimenta varias reacciones químicas, que incluyen:

Fosforilación: La fosforilación adicional puede producir fosfatos de inositol más altos, como el inositol 1,4-bisfosfato y el inositol 1,4,5-trifosfato.

Desfosforilación: La desfosforilación enzimática por fosfatasas puede revertir el this compound a inositol libre.

Isomerización: El this compound puede isomerizarse a otros monofosfatos de inositol en condiciones específicas.

Reactivos y condiciones comunes:

Fosforilación: El ATP y las quinasas específicas se utilizan para las reacciones de fosforilación.

Desfosforilación: Las fosfatasas y el agua se utilizan para las reacciones de desfosforilación.

Isomerización: Las condiciones ácidas o básicas pueden facilitar las reacciones de isomerización.

Productos principales:

Fosforilación: Fosfatos de inositol más altos (por ejemplo, inositol 1,4,5-trifosfato).

Desfosforilación: Inositol libre.

Isomerización: Otros monofosfatos de inositol.

Comparación Con Compuestos Similares

El inositol 1-fosfato es parte de una familia de fosfatos de inositol, cada uno distinguido por el número y la posición de los grupos fosfato en el anillo de inositol. Los compuestos similares incluyen:

- Inositol bisfosfato (IP2)

- Inositol trifosfato (IP3)

- Inositol tetrakisfosfato (IP4)

- Inositol pentakisfosfato (IP5)

- Inositol hexakisfosfato (IP6)

Singularidad: El this compound es único en su función como precursor para la síntesis de fosfatos de inositol más altos. Su posición específica de fosforilación (en la posición 1) es fundamental para su función en la vía de señalización. En comparación con otros fosfatos de inositol, el this compound está más directamente involucrado en los pasos iniciales de la cascada de señalización, lo que lo convierte en un regulador clave de las respuestas celulares a los estímulos externos .

Propiedades

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)